molecular formula C10H13NO4 B045183 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid CAS No. 116435-35-9

2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

Cat. No. B045183
M. Wt: 211.21 g/mol
InChI Key: SKYWCOFVKFAKPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, such as 3,4-dimethoxyphenylacetic acid, has been explored through various chemical pathways. One method involves using 3,4-dimethoxybenzaldehyde as the starting material, followed by a series of reactions including the Knoevenagel reaction, potassium borohydride reduction, and oxidation under acidic conditions to achieve the desired product. This process highlights the versatility of dimethoxybenzaldehyde derivatives in synthesizing complex organic compounds with high purity and good yield, suitable for industrial production due to the simplicity of operations and avoidance of highly toxic reagents (Ma Guan-jun, 2009).

Molecular Structure Analysis

The molecular structure of phenoxyalkanoic acid derivatives, closely related to 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, has been studied through crystallography. These studies reveal complex hydrogen bonding and polymer formation, contributing to the understanding of their chemical behavior and reactivity. For example, the crystal structures of carboxylic acid adducts demonstrate the ability of these compounds to form one-dimensional polymers and hetero-dimer associations through conventional cyclic hydrogen bonding systems (K. Byriel et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of compounds like 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is characterized by their participation in a variety of reactions, leading to the formation of complex structures. For instance, triorganotin(IV) derivatives of aminoacetic acids have been synthesized, showcasing the potential for creating polymeric structures with specific configurations. This underscores the compounds' versatility in forming coordination complexes with metals, which can be useful in material science and catalysis (T. Baul et al., 2002).

Scientific Research Applications

Potential Applications in Toxicology and Environmental Science

  • Research on related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights the importance of studying the toxicological effects and environmental fate of chemical compounds. The studies on 2,4-D's toxicology and mutagenicity reveal its widespread use in agriculture and potential environmental impacts, necessitating further research on similar compounds to understand their ecological and health implications (Zuanazzi, Ghisi, & Oliveira, 2020).

Insights into Biodegradation and Microbial Interactions

  • Investigations into the microbial catabolism of related compounds, such as indole-3-acetic acid (IAA), provide a framework for understanding how microorganisms interact with and degrade various chemical entities. This knowledge can be applied to develop bioremediation strategies for environmental cleanup and to explore the ecological roles of microbes in natural and anthropogenic chemical cycles (Laird, Flores, & Leveau, 2020).

Applications in Drug Research and Pharmacology

  • The review on organotin(IV) complexes, including those of related carboxylic acids, underscores the potential of such compounds in medicinal chemistry, especially in developing antituberculosis agents. This suggests avenues for exploring 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid derivatives in pharmaceutical applications, given their structural similarity and potential for complexation (Iqbal, Ali, & Shahzadi, 2015).

Understanding Metabolic Pathways

  • Studies on the metabolism of aspartyl moiety in compounds like aspartame offer insights into the metabolic fate of amino acids and their derivatives, including potential pathways for 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid. These insights can inform research on nutrition, metabolism, and the design of compounds with desired metabolic profiles (Ranney & Oppermann, 1979).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

2-amino-2-(2,3-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-7-5-3-4-6(9(7)15-2)8(11)10(12)13/h3-5,8H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYWCOFVKFAKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407365
Record name 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

CAS RN

116435-35-9
Record name 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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